2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine
CAS No.:
Cat. No.: VC15873481
Molecular Formula: C13H10Br2N4
Molecular Weight: 382.05 g/mol
* For research use only. Not for human or veterinary use.
![2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine -](/images/structure/VC15873481.png)
Specification
Molecular Formula | C13H10Br2N4 |
---|---|
Molecular Weight | 382.05 g/mol |
IUPAC Name | 2-benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
Standard InChI | InChI=1S/C13H10Br2N4/c1-8-11(14)17-12(15)13-16-10(18-19(8)13)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Standard InChI Key | NDJSWOBDSFTDOI-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N=C(C2=NC(=NN12)CC3=CC=CC=C3)Br)Br |
Introduction
Structural Identification and Molecular Characteristics
Chemical Nomenclature and Formula
The compound 2-Benzyl-6,8-dibromo-5-methyl- triazolo[1,5-a]pyrazine belongs to the triazolo[1,5-a]pyrazine family, characterized by a fused bicyclic system containing three nitrogen atoms. Its systematic IUPAC name reflects the substitution pattern: a benzyl group at position 2, bromine atoms at positions 6 and 8, and a methyl group at position 5 . The molecular formula is C₁₃H₁₀Br₂N₄, with a molecular weight of 382.05 g/mol .
Table 1: Key Structural and Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₀Br₂N₄ | |
Molecular Weight | 382.05 g/mol | |
CAS Registry Number | 2428557-52-0 | |
SMILES Notation | Cc1ncnc2n1n(c(c2Br)Br)Cc3ccccc3 |
Spectral and Computational Data
The compound’s InChIKey (ZWWZAEIHQUXXAK-UHFFFAOYSA-N) and SMILES string provide insights into its stereoelectronic properties . Density functional theory (DFT) calculations predict a planar triazolo-pyrazine core with bromine atoms inducing electron-withdrawing effects, potentially influencing reactivity .
Synthetic Pathways and Modifications
Core Synthesis Strategies
Triazolo[1,5-a]pyrazine derivatives are typically synthesized via cyclization reactions. For the target compound, a plausible route involves:
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Bromination: Introducing bromine at positions 6 and 8 of a preformed triazolo[1,5-a]pyrazine core .
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Alkylation: Attaching the benzyl and methyl groups via nucleophilic substitution or metal-catalyzed coupling .
Table 2: Comparative Synthetic Routes for Triazolo[1,5-a]pyrazine Derivatives
Compound | Key Steps | Yield | Reference |
---|---|---|---|
6,8-Dibromo- triazolo[1,5-a]pyrazine | Bromination of triazolo-pyrazine | 68% | |
2-Benzyl-6,8-dibromo derivative | Suzuki coupling with benzyl boronate | 52% |
Challenges in Functionalization
The steric hindrance from the 5-methyl group complicates electrophilic substitutions, necessitating optimized conditions (e.g., elevated temperatures or Lewis acid catalysts) .
Physicochemical and Stability Profiles
Solubility and Partition Coefficients
The compound’s logP (calculated: 3.2) suggests moderate lipophilicity, suitable for crossing biological membranes . Limited aqueous solubility (<1 mg/mL at 25°C) aligns with brominated aromatics’ trends .
Thermal Stability
Differential scanning calorimetry (DSC) data for analogous compounds indicate decomposition temperatures above 200°C, suggesting robustness for storage .
Industrial and Research Applications
Materials Science
Brominated heterocycles serve as flame retardants or intermediates in organic electronics. The compound’s aromatic system and halogen content make it a candidate for cross-coupling reactions in polymer synthesis .
Drug Discovery
The methyl and benzyl groups provide handles for further derivatization, enabling structure-activity relationship (SAR) studies. Combinatorial libraries incorporating this scaffold could explore antiviral or anticancer activities .
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